REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH2:7]Br)([O-:3])=[O:2].[CH3:12][NH:13][CH3:14]>C1COCC1.Cl>[CH3:12][N:13]([CH3:14])[CH2:7][C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1
|
Name
|
|
Quantity
|
1.67 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(CBr)C=CC1
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (30 mL)
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with EtOAc (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (40 mL), brine (40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
The solids were filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated on a rotavap
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |